molecular formula C27H27N7O2 B2988549 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1172970-72-7

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2988549
CAS No.: 1172970-72-7
M. Wt: 481.56
InChI Key: HOUCASWDALZURO-UHFFFAOYSA-N
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Description

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with a fused heterocyclic ring system and multiple functional groups. This intricate structure suggests a range of potential chemical behaviors and biological activities.

Scientific Research Applications

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide finds applications in:

  • Chemistry: : As a building block in synthetic organic chemistry for constructing more complex molecules.

  • Biology: : Potential use as a probe in biochemical studies due to its potential binding properties to various biological targets.

  • Medicine: : Investigated for its pharmacological properties, potentially acting on receptors or enzymes within biological systems.

  • Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

Similar compounds have been found to alterserotoninergic and glutamatergic signaling pathways . These pathways play a significant role in neurological functions, including mood regulation and synaptic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves multi-step organic synthesis:

  • Formation of the pyrazolopyrimidine core: : This can be achieved by cyclization reactions involving suitable precursors such as hydrazines and aldehydes under acidic conditions.

  • Introduction of the piperazine ring: : The piperazine moiety is introduced via nucleophilic substitution reactions using benzyl halides.

  • Formation of the benzofuran carboxamide: : The final step involves coupling the benzofuran moiety to the core structure, typically using amide bond formation techniques like the use of coupling reagents such as EDC or HATU in the presence of a base.

Industrial Production Methods

Scaling up these reactions for industrial production involves optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact. This often requires:

  • High-performance liquid chromatography (HPLC): for purification.

  • Optimized solvent systems: to ensure efficient reaction kinetics.

  • Automated reaction monitoring: to maintain consistent quality.

Chemical Reactions Analysis

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions due to its functional groups:

  • Oxidation: : Can occur at the benzyl and piperazine moieties.

  • Reduction: : Possible at the pyrazolo[3,4-d]pyrimidin-1-yl ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines.

Comparison with Similar Compounds

  • N-(4-(4-aminopiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide

  • 2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid

  • 4-(4-(2-benzofuryl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine

These compounds share some structural features but differ significantly in their pharmacological profiles and applications.

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O2/c35-27(24-16-21-8-4-5-9-23(21)36-24)28-10-11-34-26-22(17-31-34)25(29-19-30-26)33-14-12-32(13-15-33)18-20-6-2-1-3-7-20/h1-9,16-17,19H,10-15,18H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUCASWDALZURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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